Cas no 76272-16-7 (Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-)

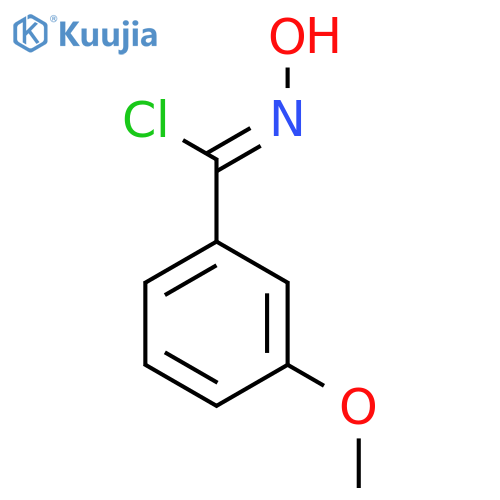

76272-16-7 structure

商品名:Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-

Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-

- N-HYDROXY-3-METHOXY-BENZENECARBOXIMIDOYL CHLORIDE

- N-HYDROXY-3-METHYOXY-BENZENECARBOXIMIDOYL CHLORIDE

- 1826917-70-7

- N-Hydroxy-3-methoxybenzene-1-carboximidoyl chloride

- DB-087918

- DTXSID30393093

- 76272-16-7

- N-HYDROXY-3-METHOXYBENZIMIDOYL CHLORIDE

- SY331739

- alpha-Chloro-3-methoxybenzaldoxime

-

- MDL: MFCD11616880

- インチ: InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8+

- InChIKey: DEXRYCNUFWKXHS-CSKARUKUSA-N

- ほほえんだ: COC1=CC=CC(=C1)/C(=N\O)/Cl

計算された属性

- せいみつぶんしりょう: 185.0243562Da

- どういたいしつりょう: 185.0243562Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 1

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 41.8Ų

Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A546595-1g |

N-Hydroxy-3-methoxybenzimidoyl chloride |

76272-16-7 | 97% | 1g |

$1819.0 | 2025-03-05 |

Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy- 関連文献

-

2. Water

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

76272-16-7 (Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-) 関連製品

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76272-16-7)Benzenecarboximidoyl chloride, N-hydroxy-3-methoxy-

清らかである:99%

はかる:1g

価格 ($):329